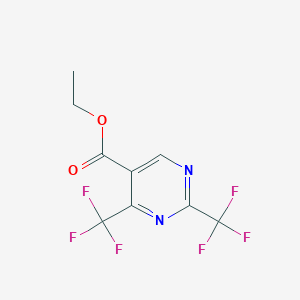

Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate

Description

Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate is a fluorinated pyrimidine derivative characterized by two trifluoromethyl (-CF₃) groups at positions 2 and 4 of the pyrimidine ring and an ethyl ester moiety at position 5. The trifluoromethyl groups are strong electron-withdrawing substituents, significantly influencing the compound’s electronic properties, lipophilicity, and reactivity. This structural motif is relevant in medicinal chemistry and materials science, where fluorinated pyrimidines are often explored for their metabolic stability and enhanced binding affinity .

Properties

IUPAC Name |

ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6N2O2/c1-2-19-6(18)4-3-16-7(9(13,14)15)17-5(4)8(10,11)12/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFVAGSJHJMMME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440861 | |

| Record name | Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188781-15-9 | |

| Record name | Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate typically involves the reaction of appropriate pyrimidine precursors with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the trifluoromethyl groups are introduced at the 2 and 4 positions of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection and purification steps, such as recrystallization or chromatography, are crucial to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace the ester group.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Amides or thioesters.

Scientific Research Applications

Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of agrochemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate with three related pyrimidine derivatives, emphasizing structural, synthetic, and functional differences.

Ethyl 4-methyl-2-phenyl-6-{[3-(trifluoromethyl)phenyl]amino}pyrimidine-5-carboxylate (5a)

Structure :

- Substituents: Phenyl (position 2), methyl (position 4), and a 3-(trifluoromethyl)phenylamino group (position 6).

- Ester group: Position 5 (ethyl).

Key Differences : - Trifluoromethyl Placement: The -CF₃ group in 5a is part of an aniline substituent at position 6, whereas the target compound has -CF₃ groups directly on the pyrimidine ring (positions 2 and 4).

- Synthesis : 5a is synthesized via a melt reaction between ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate and 3-trifluoroaniline, yielding a 68% product . The target compound’s synthesis likely requires different reagents to install two -CF₃ groups directly on the ring.

- Physical Properties: 5a has a melting point of 137°C and exhibits IR absorption for NH groups (3440 cm⁻¹), absent in the target compound due to its lack of amino substituents .

Ethyl 2,4-bis(trifluoromethyl)furo-[2,3-d]-pyrimidine-6-carboxylate

Structure :

- A fused furo-pyrimidine system with -CF₃ groups at positions 2 and 3.

- Ester group: Position 6 (ethyl).

Key Differences : - Aromatic System: The fused furan ring introduces a non-planar structure, altering π-electron conjugation compared to the purely pyrimidine-based target compound. This could reduce solubility in polar solvents.

- Ester Position : The ester at position 6 (vs. 5 in the target) may affect regioselectivity in downstream reactions, such as hydrolysis or cross-coupling.

- Applications: Furo-pyrimidines are often explored for antiviral activity, while non-fused pyrimidines like the target compound are more common in kinase inhibitor scaffolds .

4-Methyl-2-phenyl-6-{[3-(trifluoromethyl)phenyl]amino}pyrimidine-5-carboxylic acid (6a)

Structure :

- Hydrolyzed derivative of 5a, with a carboxylic acid at position 5.

Key Differences : - Reactivity : The carboxylic acid in 6a (generated via NaOH-mediated ester hydrolysis) enables salt formation or amidation, whereas the ester in the target compound is primed for nucleophilic substitution or reduction .

- Lipophilicity : The target’s ethyl ester and dual -CF₃ groups confer higher logP (predicted) compared to 6a’s polar carboxylic acid.

Data Table: Comparative Analysis

| Property | This compound | Ethyl 4-methyl-2-phenyl-6-{[3-(trifluoromethyl)phenyl]amino}pyrimidine-5-carboxylate (5a) | Ethyl 2,4-bis(trifluoromethyl)furo-[2,3-d]-pyrimidine-6-carboxylate |

|---|---|---|---|

| Core Structure | Pyrimidine | Pyrimidine | Furo-pyrimidine (fused ring) |

| -CF₃ Groups | 2 (positions 2, 4) | 1 (in amino substituent) | 2 (positions 2, 4) |

| Ester Position | 5 | 5 | 6 |

| Key Functional Groups | Ethyl ester, -CF₃ | Phenyl, methyl, amino-CF₃ | Ethyl ester, fused furan |

| Synthetic Yield | Not reported | 68% | Not reported |

| Melting Point | Not reported | 137°C | Not reported |

| Potential Applications | Kinase inhibitors, agrochemicals | Antimicrobial agents | Antiviral agents |

Biological Activity

Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate is a synthetic organic compound characterized by its unique molecular structure, which includes a pyrimidine ring substituted with trifluoromethyl groups. This compound has garnered attention in recent years due to its potential biological activities, particularly in enzyme inhibition and interactions with various biological targets.

Chemical Structure and Properties

- Molecular Formula : C₉H₆F₆N₂O₂

- Molecular Weight : Approximately 288.15 g/mol

- Structural Features :

- Pyrimidine ring with two trifluoromethyl groups at positions 2 and 4.

- Ethyl ester group at position 5.

The presence of trifluoromethyl groups enhances the compound's lipophilicity and stability, critical factors for its biological efficacy.

The biological activity of this compound is primarily attributed to its structural features, which enhance binding affinity to various enzymes and receptors. While specific mechanisms of action for this compound are not fully elucidated, studies on related pyrimidine derivatives suggest potential roles as enzyme inhibitors or modulators of protein interactions .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes. The trifluoromethyl substitutions are believed to facilitate stronger interactions with enzyme active sites, leading to inhibition or modulation of their activities. For instance, similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways .

Anti-inflammatory Effects

Pyrimidine derivatives have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide. This compound could potentially exhibit similar effects, making it a candidate for further investigation in treating inflammatory conditions .

Anticancer Potential

The role of pyrimidines as anticancer agents is well-documented. This compound may possess anticancer properties due to its structural similarity to other known anticancer pharmacophores. Studies have shown that certain pyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth .

Research Findings and Case Studies

Several studies have explored the biological activity of pyrimidine derivatives. Below is a summary of relevant findings:

| Study | Findings | Biological Activity |

|---|---|---|

| Zhang et al. (2021) | Investigated various pyrimidines for anticancer activity | Demonstrated significant inhibition of cancer cell proliferation |

| Tageldin et al. (2020) | Evaluated anti-inflammatory properties | Showed inhibition of COX-2 with IC₅₀ values comparable to celecoxib |

| Recent Advances in Pyrimidine-Based Drugs (2024) | Assessed pharmacokinetic profiles | Highlighted favorable safety profiles with low toxicity in vivo |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions using trifluoromethyl precursors. For example, trifluoromethyl pyrimidine intermediates can be esterified under acidic conditions (e.g., H₂SO₄) with ethanol. Reaction temperature (80–120°C) and stoichiometric ratios of trifluoromethylating agents (e.g., CF₃I) are critical for minimizing side products like 2,4,6-tris(trifluoromethyl)pyrimidine derivatives .

- Key Data : NMR (¹H, ¹³C, ¹⁹F) and LC-MS are essential for verifying regioselectivity and purity. For instance, ¹⁹F NMR peaks at δ −60 to −65 ppm confirm trifluoromethyl group incorporation .

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is used to determine bond angles (e.g., C–C–C = 111.98°), torsion angles (e.g., C6–C7–C10–C9 = −97.55°), and planarity deviations in the pyrimidine ring. SHELX software (e.g., SHELXL) refines crystallographic data to resolve conflicts between computational and experimental geometries .

- Data Contradictions : Discrepancies between DFT-predicted and observed puckering amplitudes (e.g., in pyrimidine rings) may arise from crystal packing effects or solvent interactions .

Q. What spectroscopic techniques are most reliable for characterizing trifluoromethyl groups in this compound?

- Methodology : ¹⁹F NMR is the gold standard due to the distinct chemical shifts of CF₃ groups. IR spectroscopy (C–F stretching at 1150–1250 cm⁻¹) and high-resolution mass spectrometry (HRMS, m/z 293.18 for [M+H]⁺) provide complementary validation .

Advanced Research Questions

Q. How do electronic effects of trifluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The strong electron-withdrawing nature of CF₃ groups activates the pyrimidine ring for Suzuki-Miyaura couplings. DFT studies (e.g., B3LYP/6-31G*) show decreased electron density at the C5-carboxylate position, favoring palladium-catalyzed arylations .

- Data Analysis : Hammett substituent constants (σₚ ≈ 0.54 for CF₃) correlate with reaction rates and regioselectivity in aryl boronic acid couplings .

Q. What strategies mitigate data contradictions between crystallographic and computational models of ring puckering?

- Methodology : Apply Cremer-Pople puckering parameters to quantify out-of-plane displacements. For six-membered rings, compare calculated puckering amplitudes (e.g., θ = 10–15°) with SCXRD-derived values. Discrepancies >5° suggest solvent or lattice effects requiring re-refinement with SHELXPRO .

Q. How does the compound interact with biological targets such as NF-κB or AP-1, and what structural modifications enhance inhibitory potency?

- Methodology : Docking simulations (AutoDock Vina) identify key binding residues (e.g., Lys145 in NF-κB). Replace the ethyl ester with a methyl group to improve membrane permeability (logP increases from 1.67 to 2.01) while retaining hydrogen-bonding capacity .

- Experimental Validation : IC₅₀ values from luciferase reporter assays in HEK293 cells confirm dose-dependent inhibition (e.g., 5–20 μM) .

Q. What are the decomposition pathways under thermal stress, and how can stability be optimized for long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.